molecular formula C19H15ClN2OS B2758375 (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035023-18-6

(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2758375
CAS No.: 2035023-18-6
M. Wt: 354.85
InChI Key: AQEHKJYVBNJIBE-MDZDMXLPSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide features an acrylamide backbone substituted with a 2-chlorophenyl group at the β-position and a pyridin-3-ylmethyl group bearing a thiophen-2-yl moiety at the pyridine’s 2-position.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-12H,13H2,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEHKJYVBNJIBE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Key Compounds for Comparison :
Compound Name & Source Substituents Molecular Features Notable Data
Target Compound 2-Chlorophenyl, thiophen-2-yl-pyridin-3-ylmethyl Acrylamide backbone, Cl (ortho), thiophene-pyridine
5112 () 4-Nitrophenyl, N-propyl, thien-2-yl Z/E isomerism, nitro group (electron-withdrawing) Synthesis via oxazolone intermediate
11g () 2-Chloropyridin-4-yl, 3,4-dimethoxyphenethyl Dimethyl/dimethoxy groups, chloropyridine Mp: 157–159°C; Mol. Wt.: 450.17
Compound 4-Chlorophenyl, cyano, 3-pyridinylmethyl Cyano (electron-withdrawing), 4-Cl substitution
Compound 3-Chlorophenyl, 5-(2-chlorophenyl)furyl Dual Cl substituents, furan ring
Compound Thiophen-2-yl (×2), pyridin-3-ylmethyl No Cl, dual thiophenes
Structural Insights :
  • Chlorophenyl Position : The target’s 2-chlorophenyl group introduces steric hindrance and ortho-directing effects, contrasting with 4-chlorophenyl () or 3-chlorophenyl () analogues. Ortho-substitution may reduce rotational freedom and enhance dipole interactions .
  • Heterocycles: Thiophene (target, ) vs.
  • Functional Groups: Nitro () and cyano () groups are strong electron-withdrawing substituents, which may stabilize negative charges or alter solubility. The target’s lack of such groups suggests a balance between hydrophobicity and moderate polarity .

Physicochemical Properties

  • Melting Points : Compound 11g () exhibits a melting point of 157–159°C, likely due to its rigid dimethoxyphenethyl and dimethylphenyl groups. The target compound’s melting point is unreported but expected to be lower due to fewer bulky substituents .
  • Molecular Weight : The target’s estimated molecular weight (~380–400 g/mol) is comparable to 11g (450.17 g/mol), with differences arising from substituent bulk (e.g., dimethoxy groups in 11g) .

Research Implications

  • Drug Design : The target’s combination of thiophene, pyridine, and chlorophenyl groups offers a template for optimizing kinase inhibitors or antimicrobial agents, leveraging heterocycle-mediated target engagement.
  • SAR Studies: Comparing the target with (4-Cl, cyano) and (dual Cl, furan) could clarify the impact of substituent position and heterocycle choice on bioactivity .

Q & A

Q. Critical Parameters :

  • Temperature control (exothermic reactions require ice baths for acrylation).
  • Solvent choice (polar aprotic solvents enhance nucleophilicity in coupling steps).
  • Catalyst loading (0.5–2 mol% Pd for cost efficiency and minimal side products) .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:
Characterization involves:

Spectroscopy :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, acrylamide carbonyl at ~165 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 377.09 for C₁₉H₁₇ClN₂OS) .

Chromatography :

  • HPLC : Purity assessment (≥98% with C18 columns, acetonitrile/water gradient) .

X-ray Crystallography (if available): Resolve stereochemistry (E-configuration of acrylamide double bond) .

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